molecular formula C₃₁H₄₉K₂NO₁₂S B1145841 Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-23-0

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No.: B1145841
CAS No.: 75672-23-0
M. Wt: 737.98
InChI Key:
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Description

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₄₉K₂NO₁₂S and its molecular weight is 737.98. The purity is usually 95%.
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Scientific Research Applications

Taurine and Cardiovascular Health

Research on taurine, a related bile acid, suggests it has several physiological roles, including cardiac contraction, antioxidation, and potentially blunting hypertension. While taurine supplementation shows promise in reducing hypertension in animal models and has epidemiologic support for its role in human cardiovascular health, conclusive evidence in humans remains elusive due to various factors, such as diet and measurement techniques (Atchariya Suwanich, J. Wyss, S. Roysommuti, 2013).

Neuroprotective Applications

Tauroursodeoxycholic acid (TUDCA), closely related to the compound , has shown potential for neuroprotection in conditions characterized by apoptosis-induced neuronal loss. Preclinical studies highlight its anti-apoptotic and anti-inflammatory effects, suggesting its applicability to traumatic brain injury (TBI) and chronic neurodegenerative diseases. However, clinical data on its effectiveness in improving TBI outcomes are pending further research (K. Gronbeck, C. Rodrigues, J. Mahmoudi, E. Bershad, G. Ling, S. Bachour, A. Divani, 2016).

Future Directions

While the future directions of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt are not explicitly mentioned in the search results, tauroursodeoxycholic acid, a related compound, stands as a promising treatment for neurodegenerative diseases . Further clinical evidence is being accumulated for other diseases .

Mechanism of Action

Target of Action

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid (TUDCA), which is a taurine conjugate of ursodeoxycholic acid . TUDCA has been shown to have anti-apoptotic and neuroprotective activities . The primary targets of this compound are likely to be similar to those of TUDCA, which include various proteins involved in apoptosis, oxidative stress, mitochondrial protection, and inflammation .

Mode of Action

The compound interacts with its targets to regulate and inhibit the apoptotic cascade, reduce oxidative stress, protect the mitochondria, produce an anti-neuroinflammatory action, and act as a chemical chaperone to maintain the stability and correct folding of proteins .

Biochemical Pathways

The compound affects numerous metabolic pathways that lead to apoptosis . It also plays a role in the unfolded protein response (UPR), which is crucial for maintaining protein homeostasis . Furthermore, it has been found to reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .

Pharmacokinetics

Tudca, a related compound, is known to be highly hydrophilic , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of the compound’s action include the regulation and inhibition of the apoptotic cascade, reduction of oxidative stress, protection of the mitochondria, production of an anti-neuroinflammatory action, and maintenance of the stability and correct folding of proteins . These effects suggest potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases .

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves the protection and deprotection of functional groups, as well as coupling and condensation reactions.", "The starting material for the synthesis is Taurochenodeoxycholic Acid, which is modified through a series of reactions to form the final product.", "The synthesis pathway involves the use of protecting groups to selectively modify certain functional groups, followed by deprotection to restore the original functionality.", "The final step involves the coupling of the modified Taurochenodeoxycholic Acid with β-glucuronic acid and dipotassium to form Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt." ], "Starting Materials": [ "Taurochenodeoxycholic Acid", "Glucuronic acid", "Potassium hydroxide", "Hydrochloric acid", "Diethyl ether", "Chloroform", "Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Protection of the hydroxyl group of Taurochenodeoxycholic Acid with acetic anhydride and sodium bicarbonate", "Deprotection of the hydroxyl group with hydrochloric acid", "Protection of the carboxylic acid group of Taurochenodeoxycholic Acid with dimethylformamide and triethylamine", "Deprotection of the carboxylic acid group with sodium bicarbonate", "Coupling of the modified Taurochenodeoxycholic Acid with β-glucuronic acid using N,N'-Dicyclohexylcarbodiimide as a coupling agent", "Condensation of the product with dipotassium in methanol to form Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt" ] }

CAS No.

75672-23-0

Molecular Formula

C₃₁H₄₉K₂NO₁₂S

Molecular Weight

737.98

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt_x000B_

Origin of Product

United States

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